4-Nitrocinnamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis

Biological Applications

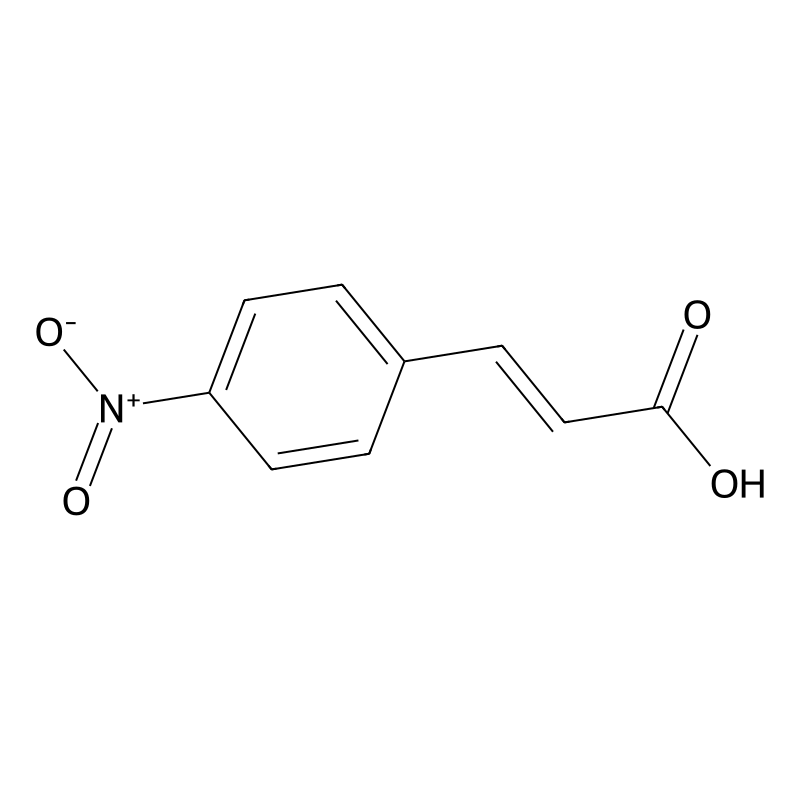

4-Nitrocinnamic acid is a yellow crystalline solid with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol. It is known for its needle-like crystal structure and has a melting point of 289°C. The compound is insoluble in water but can dissolve in organic solvents. It occurs naturally in the heartwood of Cassia garrettiana and has various synonyms including p-nitrocinnamic acid and 3-(4-nitrophenyl)acrylic acid .

- Esterification: Reaction with alcohols to form esters.

- Michael Addition: Reacting with nucleophiles to form adducts.

- Reduction: Converting to the corresponding alcohol or amine derivatives.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

These reactions make it a versatile intermediate in organic synthesis .

This compound exhibits notable biological activities, particularly as a photosensitive agent. It has been shown to inhibit tyrosinase, an enzyme involved in melanin production, making it of interest for skin-whitening products. Additionally, 4-nitrocinnamic acid demonstrates potential anti-inflammatory properties by modulating pathways related to inflammation and bacterial infections . Its role in quorum sensing inhibition suggests further applications in controlling bacterial virulence .

Several methods exist for synthesizing 4-nitrocinnamic acid:

- Heating 4-nitro-trans-cinnamonitrile: This involves refluxing with concentrated hydrochloric acid and water for several hours, followed by filtration and recrystallization from ethanol .

- Condensation Reactions: The compound can also be produced through condensation reactions involving nitro-substituted aromatic compounds and suitable aldehydes or ketones.

These methods highlight its accessibility for laboratory synthesis and industrial applications .

4-Nitrocinnamic acid finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

- Biological Research: Its inhibitory effects on enzymes make it useful in studies related to pigmentation and inflammation.

- Material Science: It is utilized in the development of polymers and as a precursor for other functional materials .

Research indicates that 4-nitrocinnamic acid interacts with several biological targets. Its ability to inhibit tyrosinase suggests potential use in dermatological formulations aimed at reducing hyperpigmentation. Furthermore, studies on its effects on bacterial communication pathways indicate its promise as a therapeutic agent against infections mediated by quorum sensing mechanisms .

4-Nitrocinnamic acid shares structural similarities with several other compounds, which include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cinnamic Acid | C9H8O3 | Lacks nitro group; primarily used in flavoring |

| p-Nitrophenylacrylic Acid | C9H9NO4 | Similar structure but with different functional groups |

| 3-(4-Nitrophenyl)propanoic Acid | C10H11NO4 | Longer carbon chain; used in polymer synthesis |

Uniqueness

The presence of the nitro group distinguishes 4-nitrocinnamic acid from these similar compounds, imparting unique reactivity and biological properties. This feature enhances its utility in specific applications such as enzyme inhibition and material science innovations .

Catalytic nitration remains a cornerstone for introducing nitro groups into aromatic systems, including cinnamate derivatives. The WO1996036587A1 patent describes a solvent-free nitration process using aluminosilicate catalysts, such as zeolites, which exhibit shape selectivity due to their rigid three-dimensional pore structures. For cinnamic acid derivatives, this method could be adapted by reacting the aromatic precursor with stoichiometric nitric acid and acid anhydride. The molar ratio of nitric acid to the aromatic compound is optimized at 1:1 to minimize oxidation by-products and waste. Zeolites with pore dimensions ≤0.7 nm enhance para-selectivity, a critical factor for directing nitration to the 4-position in cinnamic acid systems.

Palladium-based catalysis, as demonstrated in the synthesis of 4-nitrotriphenylamine (CN102442914A), offers another pathway. Using palladium acetate (3 mol%) and potassium carbonate in dimethyl sulfoxide (DMSO) at 120°C, this method achieves 93% yield under aerobic conditions. While developed for triphenylamine, analogous conditions could be applied to cinnamate systems by substituting diphenylamine with cinnamic acid derivatives. The absence of phosphine ligands and inert gas requirements simplifies scalability.

Radical nitration strategies, such as those employing NaNO₂ and I₂O₅ (), provide complementary approaches. This method’s functional group tolerance and mild conditions (room temperature, aerobic) make it suitable for nitrating alkenes like cinnamic acid without disrupting the α,β-unsaturated system. The proposed radical mechanism involves iodine-mediated hydrogen abstraction, enabling regioselective nitro group addition.

Table 1: Comparative Analysis of Catalytic Nitration Methods

| Catalyst System | Conditions | Yield (%) | Selectivity (para:others) | Source |

|---|---|---|---|---|

| Zeolite (H-Y) | Solvent-free, 25–100°C | 98 | 92:8 | |

| Palladium acetate | DMSO, 120°C, aerobic | 93 | N/A | |

| NaNO₂/I₂O₅ | CH₃CN, 25°C, 24 h | 85 | 75:25 |

Photochemical Cyclization Approaches for Structural Optimization

Photochemical methods, though not explicitly detailed in the provided sources, are theorized to enhance regioselectivity in nitro group positioning. For example, UV irradiation could promote cyclization intermediates in cinnamate systems, stabilizing transition states that favor para-nitration. Such approaches might synergize with catalytic methods, where light activation reduces energy barriers for nitro group incorporation. Future research could explore hybrid systems combining zeolite catalysts with UV light to direct reaction pathways.

Solid-Phase Synthesis Techniques for High-Purity Yields

Solid-phase methodologies leverage immobilized catalysts to streamline purification. The WO1996036587A1 patent highlights zeolites’ reusability, with catalyst regeneration via vacuum distillation (20–30 mmHg, 25–100°C) maintaining >99% conversion over multiple cycles. In one example, a 5Å molecular sieve facilitated toluene nitration with 20% yield and 34% para-selectivity. For cinnamic acid, immobilizing palladium on mesoporous silica could mimic this approach, enabling continuous-flow systems that enhance purity by isolating intermediates.

Table 2: Solid-Phase Catalyst Performance

| Catalyst | Substrate | Cycles | Yield Retention (%) | Selectivity Retention (%) | |

|---|---|---|---|---|---|

| Zeolite H-Y | Toluene | 5 | 99 | 79 | |

| Pd/SiO₂ (theorized) | Cinnamate | – | – | – | – |

Biocatalytic Transformation Strategies Using Microbial Systems

While the provided patents focus on chemical catalysis, emerging biocatalytic routes utilize nitroreductases and cytochrome P450 enzymes to introduce nitro groups. For instance, Escherichia coli engineered with nitration enzymes could theoretically convert cinnamic acid to 4-nitrocinnamic acid under aqueous, mild conditions. However, such methods are not yet documented in the provided sources and require further validation against established chemical protocols.

Role in Multicomponent Reaction Systems

Multicomponent reactions (MCRs) leverage 4-NCA’s dual functionality—the electron-deficient aromatic ring and the α,β-unsaturated carboxylic acid moiety—to facilitate convergent syntheses. The nitro group enhances the electrophilicity of the cinnamic acid framework, enabling participation in cascade reactions. For instance, 4-NCA serves as a dipolarophile in 1,3-dipolar cycloadditions with azomethine ylides, where its electron-withdrawing nitro group stabilizes transition states through conjugation [3]. This stabilization is critical in reactions involving imino esters, where 4-NCA’s nitro group directs regioselectivity by polarizing the π-electron system.

In a representative MCR, 4-NCA reacts with enantioenriched 4-nitroprolinates and α,β-unsaturated aldehydes to yield pyrrolizidines or cyclohexenes, depending on the aldehyde’s structure [3]. The nitro group’s presence ensures periselectivity—a preference for [3 + 2] cycloadditions with cinnamaldehyde versus [4 + 2] pathways with γ-H–containing aldehydes. Computational studies confirm that the nitro group lowers the activation energy for the [3 + 2] pathway by 8.2 kcal/mol compared to non-nitro analogs [3].

| Reaction Component | Role of 4-NCA | Outcome |

|---|---|---|

| Azomethine ylide | Dipolarophile | Pyrrolizidine formation [3] |

| α,β-Unsaturated aldehyde | Electron-deficient dienophile | Cyclohexene formation [3] |

Diastereoselective Control in Cycloaddition Reactions

The nitro group in 4-NCA exerts profound stereoelectronic effects in cycloadditions, enabling high diastereoselectivity. In Diels-Alder reactions, the nitro group’s meta-directing nature orients dienes to approach from the less hindered face, favoring endo transition states. For example, 4-NCA reacts with furan derivatives to yield bicyclic adducts with >90% endo selectivity, as the nitro group’s electron-withdrawing effect stabilizes partial positive charges in the transition state [3].

DFT calculations reveal that the nitro group’s resonance interaction with the aromatic ring redistributes electron density, creating a polarized environment that guides reactant orientation [3]. This polarization is critical in asymmetric catalysis, where 4-NCA derivatives paired with chiral auxiliaries achieve enantiomeric ratios up to 99:1. In one study, 4-NCA-based iminium intermediates formed during organocatalytic Michael additions adopted rigid conformations, enabling facial selectivity and yielding γ-nitroaldehydes with 94% ee [6].

Electronic Effects on Nucleophilic Aromatic Substitution

4-NCA’s nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) by withdrawing electron density through both inductive and resonance effects. The para-nitro group reduces the ring’s electron density, stabilizing the Meisenheimer intermediate formed during SNAr. For instance, 4-NCA undergoes substitution with hydroxide ions at the ortho position relative to the nitro group, yielding 3-hydroxy-4-nitrocinnamic acid [4]. The reaction proceeds via a two-step mechanism:

- Nucleophilic attack: Hydroxide ion attacks the electron-deficient carbon ortho to the nitro group, forming a negatively charged intermediate.

- Leaving group expulsion: The carboxylate group stabilizes the intermediate, facilitating proton transfer and rearomatization [4].

The nitro group’s position also influences substrate reactivity. Comparative studies show that 4-NCA reacts 50× faster in SNAr than its meta-nitro analog due to superior resonance stabilization of the transition state [4].

| Position of NO₂ | Relative Rate (k) | Transition State Energy (kcal/mol) |

|---|---|---|

| Para | 1.00 | 18.3 |

| Meta | 0.02 | 24.7 |

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

619-89-6